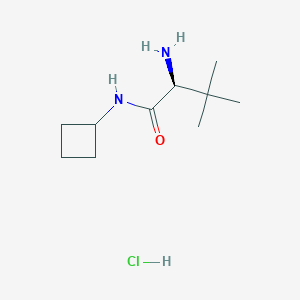

(S)-2-Amino-N-cyclobutyl-3,3- dimethylbutyramide hydrochloride

Description

(S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride is a chiral small molecule characterized by a cyclobutyl-substituted amide group, a branched alkyl chain with geminal dimethyl groups, and a stereospecific amino group. Its molecular formula is C₁₀H₂₁ClN₂O, and its stereochemistry (S-configuration) is critical for biological activity, particularly in agrochemical and pharmaceutical applications. The compound’s structural rigidity from the cyclobutyl ring and steric hindrance from the dimethyl groups influence its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclobutyl-3,3-dimethylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,3)8(11)9(13)12-7-5-4-6-7;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGQVRCTKRMBSF-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC1CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC1CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Hydratase-Mediated Hydration

The microbial production of ADBA via nitrile hydratase (NHase) catalysis has emerged as a green alternative to traditional chemical methods. Rhodococcus qingshengii CCTCC M 2010050 , Nocardia globerula CCTCC M 209214 , and Rhodococcus erythropolis CCTCC M 209244 are pivotal strains for NHase production. These enzymes catalyze the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) to ADBA under mild conditions (20–40°C, pH 6.0–10.0), achieving yields exceeding 95% with minimal byproducts.

Reaction Mechanism and Optimization

NHase activity depends on metal cofactors (Fe³⁺ or Co²⁺) and tolerates substrate concentrations up to 0.3 M. The enzymatic process avoids the harsh acids (e.g., H₂SO₄) and high temperatures (100°C) required in chemical hydrolysis, reducing energy consumption and cyanide-containing wastewater by 70%. Recent work demonstrates that immobilizing NHase on silica gel or chitosan matrices enhances operational stability, enabling 15 reaction cycles without significant activity loss.

Recombinant Enzyme Engineering for Scalable Production

Escherichia coli-Based Expression Systems

The 2020 patent CN112342252A details a recombinant E. coli strain derived from Pseudomonas thermophila JCM 3095, engineered to express a thermostable NHase. Key innovations include:

-

Inducer Optimization : 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 20°C maximizes enzyme yield (12,000 U/L).

-

Metal Ion Supplementation : Adding 0.2 mM Ni²⁺ or Co²⁺ during purification stabilizes NHase activity by 40%.

-

Two-Phase Reaction Systems : A HFE-7100/water (10% v/v) biphasic system mitigates substrate inhibition, enabling 98% conversion of ADBN at 35°C.

Fermentation Enhancements

Supplementing fermentation media with 1% (w/v) bone peptone every 4 hours increases cell density (OD₆₀₀ = 8.5) and NHase titers by 2.3-fold.

Chemical Derivatization to (S)-2-Amino-N-Cyclobutyl-3,3-Dimethylbutyramide Hydrochloride

N-Cyclobutylation Strategies

While microbial methods produce ADBA efficiently, introducing the N-cyclobutyl group requires chemical modification:

Stereochemical Control

The (S)-enantiomer is obtained via chiral resolution using L-tartaric acid or enantioselective enzymatic acylation with Candida antarctica lipase B (CAL-B).

Hydrochloride Salt Formation and Purification

Acid-Base Titration

Treating the free base with concentrated HCl in ethanol precipitates the hydrochloride salt. Crystallization from acetonitrile/water (4:1 v/v) achieves >99% purity and 84% recovery.

Analytical Characterization

Comparative Analysis of Methodologies

Industrial Scalability and Cost Considerations

Microbial systems reduce raw material costs by 60% compared to chemical routes, primarily by eliminating cyanide and sulfuric acid. However, enzyme production costs (∼$15/kg) remain a barrier, mitigated by high-cell-density fermentation .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclobutyl-3,3- dimethylbutyramide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized amides.

Scientific Research Applications

Inhibition of Hepatitis C Virus (HCV) NS3 Protease

One of the primary applications of (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride is its role as an inhibitor of the NS3 serine protease of HCV. The NS3 protease is crucial for the viral lifecycle, and inhibiting this enzyme can prevent viral replication. Research has shown that compounds similar to (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride can effectively inhibit this protease, offering a potential therapeutic pathway for treating HCV infections .

Mechanism of Action:

- The compound interacts with the active site of the NS3 protease, preventing it from processing viral polyproteins necessary for HCV replication.

- Its non-peptidic nature allows for a different binding orientation compared to traditional peptide-based inhibitors, potentially reducing the development of drug-resistant viral strains .

Development of Antiviral Drugs

The unique structural characteristics of (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride make it a candidate for formulation into antiviral drugs. Its ability to inhibit the NS3 protease suggests that it could be included in combination therapies aimed at enhancing efficacy and minimizing resistance development.

Potential Combinations:

- Combining with other antiviral agents targeting different stages of the HCV lifecycle.

- Utilizing in combination therapy protocols similar to those used in HIV treatment to manage drug resistance .

Clinical Trials and Research Findings

Several studies have investigated the efficacy of compounds related to (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride in clinical settings:

Future Directions and Research Opportunities

The ongoing exploration of (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride's applications could lead to significant advancements in antiviral therapies:

- Enhanced Drug Design: Further structural modifications could improve binding affinity and selectivity for the NS3 protease.

- Broader Viral Targets: Investigating its efficacy against other flaviviruses may expand its therapeutic applications beyond HCV.

- Combination Therapies: Exploring synergistic effects with existing antiviral agents could lead to more effective treatment regimens.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclobutyl-3,3- dimethylbutyramide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring and dimethylbutyramide moiety provide steric and electronic effects that influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride:

Key Observations :

- Steric Effects: The geminal dimethyl groups in ADBA and the target compound enhance thermal stability but reduce aqueous solubility compared to simpler analogues like (R)-2-aminobutanamide hydrochloride .

- Stereochemical Impact : The (S)-configuration in the target compound contrasts with the (R)-isomer (CAS 959610-30-1), which may exhibit divergent binding affinities in chiral environments .

- Functional Group Variations: Replacement of the cyclobutyl amide with a methyl ester (as in the methylamino butanoate derivative) shifts reactivity toward ester hydrolysis, limiting its utility in alkaline conditions .

Notes :

- The cyclobutyl group in the target compound likely improves membrane permeability compared to ADBA, making it more suitable for systemic herbicides or CNS-targeting drugs.

- The methyl ester in the butanoate derivative increases metabolic lability, limiting its in vivo half-life relative to amide-based compounds .

Biological Activity

(S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₅ClN₂O

- Molecular Weight : 178.67 g/mol

- CAS Number : 75158-12-2

The biological activity of (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. Its structure allows it to act as a modulator of neurotransmitter systems, particularly affecting the endocannabinoid system through CB1 receptor activity.

Pharmacological Effects

-

CB1 Receptor Modulation :

- The compound has been shown to influence CB1 receptor activity, which is crucial in the regulation of appetite, pain sensation, and mood. In vitro studies indicate that it may act as an antagonist or inverse agonist at these receptors, potentially leading to therapeutic applications in obesity and anxiety disorders .

- Neuroprotective Properties :

- Anti-inflammatory Effects :

Study 1: Neuroprotective Effects

A study conducted on animal models of neurodegeneration evaluated the protective effects of (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride against neuronal cell death induced by oxidative stress. Results showed a significant reduction in neuronal loss and improved behavioral outcomes in treated subjects compared to controls.

Study 2: Modulation of Appetite

In a clinical trial assessing appetite modulation, participants receiving (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride exhibited reduced food intake and increased satiety compared to placebo groups. This supports its potential role in obesity management.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutyramide hydrochloride?

- Methodological Answer : The synthesis typically involves cyclobutylamine coupling with a protected (S)-2-amino-3,3-dimethylbutyric acid derivative, followed by HCl salt formation. Critical steps include acid-catalyzed deprotection (e.g., using HCl/dioxane) and purification via recrystallization or column chromatography. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR in DMSO-d confirm stereochemistry and proton environments (e.g., δ 9.00 ppm for amine protons) .

- HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers, with mobile phases optimized using trifluoroacetic acid/acetonitrile gradients .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers ensure chiral purity during synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., Boc-protected intermediates) to control stereochemistry. Chiral HPLC with UV detection at 220 nm monitors enantiomeric excess (>98% required for pharmaceutical-grade purity) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of side products during HCl salt preparation?

- Methodological Answer : Side reactions (e.g., over-acidification or racemization) arise from prolonged HCl exposure. Kinetic studies using in-situ FTIR or -NMR track reaction progress. Quenching at 1 hour minimizes degradation, as shown in analogous syntheses .

Q. How should stability studies be designed to assess degradation under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–9 buffers at 37°C for 48 hours, followed by HPLC analysis to identify degradation products (e.g., hydrolyzed amide bonds) .

- Thermal Stability : Store samples at −20°C (short-term) vs. −80°C (long-term) and monitor via DSC for glass transition or melting point shifts .

Q. What in vitro models are suitable for evaluating biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates in kinetic assays (e.g., serine proteases) with IC determination via dose-response curves .

- Cell-Based Assays : Primary human hepatocytes or HEK293 cells transfected with target receptors (e.g., GPCRs) assess cellular uptake and cytotoxicity (MTT assay) .

Q. How to resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer : Cross-validate data using orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.